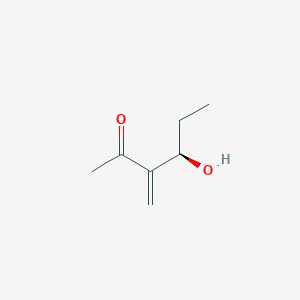
2-Hexanone, 4-hydroxy-3-methylene-, (R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methylene-4-hydroxy-2-hexanone is an organic compound with a unique structure that includes a methylene group, a hydroxyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methylene-4-hydroxy-2-hexanone can be achieved through several methods. One common approach involves the aldol condensation of acetone with an appropriate aldehyde, followed by selective reduction and dehydration steps. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of ®-3-Methylene-4-hydroxy-2-hexanone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as palladium or nickel may be employed to facilitate the hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Methylene-4-hydroxy-2-hexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under mild conditions.
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-3-Methylene-4-hydroxy-2-hexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of ®-3-Methylene-4-hydroxy-2-hexanone involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- ®-3-Methylene-4-hydroxy-2-pentanone
- ®-3-Methylene-4-hydroxy-2-heptanone
- ®-3-Methylene-4-hydroxy-2-octanone
Comparison: Compared to these similar compounds, ®-3-Methylene-4-hydroxy-2-hexanone is unique due to its specific chain length and the positioning of functional groups, which influence its reactivity and potential applications. The presence of the methylene group adjacent to the hydroxyl and ketone groups provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
Propriétés
Numéro CAS |
136378-00-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(4R)-4-hydroxy-3-methylidenehexan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m1/s1 |
Clé InChI |
QJDSREBWOROHEM-SSDOTTSWSA-N |
SMILES |
CCC(C(=C)C(=O)C)O |
SMILES isomérique |
CC[C@H](C(=C)C(=O)C)O |
SMILES canonique |
CCC(C(=C)C(=O)C)O |
Synonymes |
2-Hexanone, 4-hydroxy-3-methylene-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















